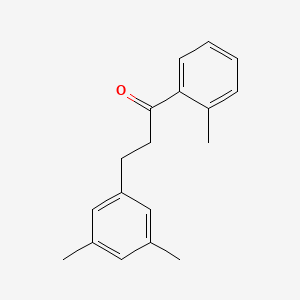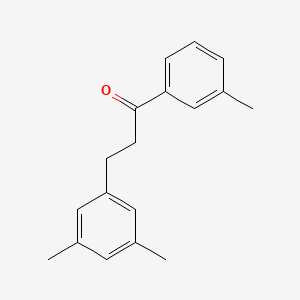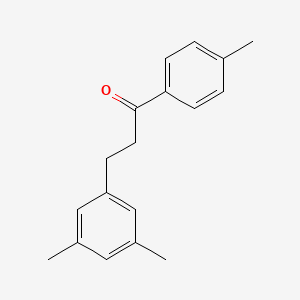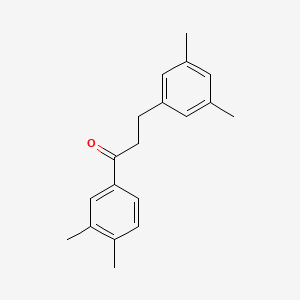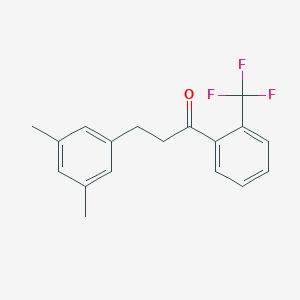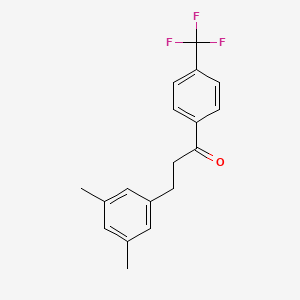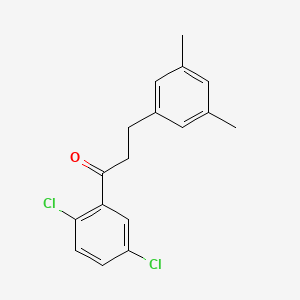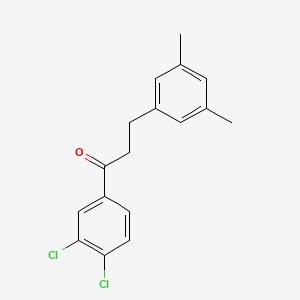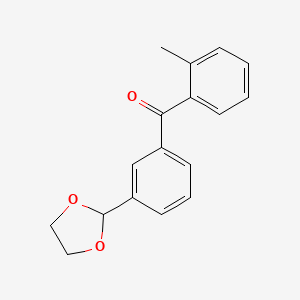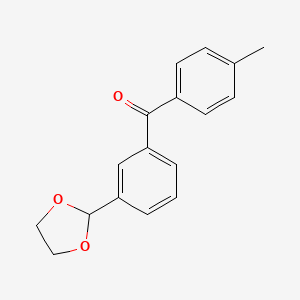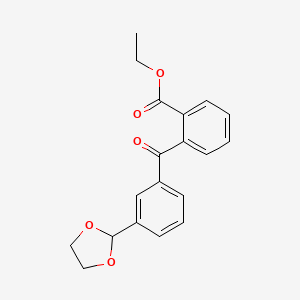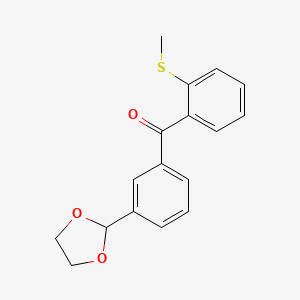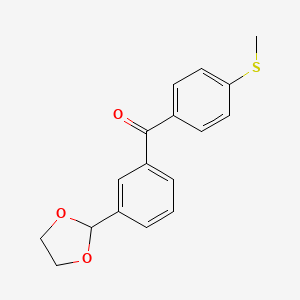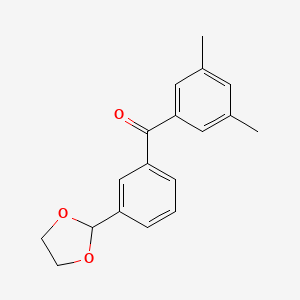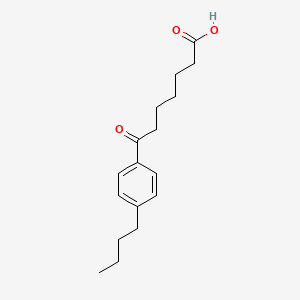
7-(4-Butylphenyl)-7-oxoheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “7-(4-Butylphenyl)-7-oxoheptanoic acid” belong to a class of organic compounds known as carboxylic acids, which contain a -COOH group. In this case, it appears to have a long carbon chain with a phenyl group attached .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of a suitable organic compound with a carboxylic acid or its derivatives. For example, the synthesis of 2-(4-Butylphenyl)propionic acid involves the reaction of 4-butylphenol with chlorosulfonic acid, followed by the addition of sodium hydroxide and 2-hydroxybenzoic acid .Molecular Structure Analysis
The molecular structure of a compound like this would consist of a long carbon chain (heptanoic acid) with a phenyl group (a ring of 6 carbon atoms) attached at the 7th carbon. The 4-butylphenyl indicates that a butyl group (a chain of 4 carbon atoms) is attached to the 4th carbon of the phenyl group .Chemical Reactions Analysis
The chemical reactions of such compounds would depend on the functional groups present. Carboxylic acids, for example, can undergo reactions like esterification and amide formation. The phenyl group can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its structure. Carboxylic acids generally have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Organic Acid-Base Adduct Formation : A study by Jin et al. (2014) highlights the formation of organic acid-base adducts involving 7-(4-Butylphenyl)-7-oxoheptanoic acid. These adducts have potential applications in the development of organic salts and can contribute to the understanding of supramolecular architecture.
Synthesis of Key Intermediates : The compound has been used in the synthesis of key intermediates for the preparation of prostaglandins and other biologically active molecules. For example, Ballini and Petrini (1984) discuss its use in synthesizing methyl 7-oxoheptanoate, a key intermediate in prostaglandoid synthesis (Ballini & Petrini, 1984).
Antiproliferative Activity : Nurieva et al. (2015) describe the synthesis of derivatives of 7-oxoheptanoic acid and their moderate cytotoxicity against human epithelial lung carcinoma cells (Nurieva et al., 2015). This suggests potential applications in cancer research and therapy.
Biotransformation Studies : Research by Johnson et al. (2012) focuses on the aerobic biotransformation of aromatic alkanoic acids, including derivatives of 7-oxoheptanoic acid, by a new isolate of Mycobacterium. This research has implications for understanding the degradation of complex organic compounds in environmental contexts (Johnson et al., 2012).
Preparation of Organometallic Analogues : Patra et al. (2012) demonstrate the synthesis of organometallic carboxylic acid derivatives, potentially including 7-(4-Butylphenyl)-7-oxoheptanoic acid, for use in medicinal organometallic chemistry. This has implications for creating isosteric substitutes for organic drug candidates (Patra et al., 2012).
Synthesis of Antifolates : Borrell et al. (1998) investigated the synthesis of 4-amino-7-oxo-substituted analogues of tetrahydrofolic acid, which could include derivatives of 7-oxoheptanoic acid. This research is relevant for the development of potential antifolate drugs (Borrell et al., 1998).
Synthesis of HDAC Inhibitors : Zhang et al. (2018) detail the synthesis of Crebinostat, an HDAC inhibitor, which involves intermediates related to 7-oxoheptanoic acid. This research contributes to the development of new therapeutic avenues for central nervous system disorders (Zhang et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(4-butylphenyl)-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-2-3-7-14-10-12-15(13-11-14)16(18)8-5-4-6-9-17(19)20/h10-13H,2-9H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBJCPHBOYLQCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Butylphenyl)-7-oxoheptanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

